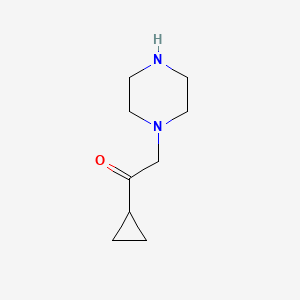

1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one

Description

1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one (CAS 828911-02-0) is a ketone-containing compound featuring a cyclopropyl group and a piperazine moiety. Its molecular formula is C₉H₁₆N₂O, with a molecular weight of 168.24 g/mol . The compound is typically synthesized via nucleophilic substitution reactions, such as the reaction of 1-methylpiperazine with 2-bromo-1-cyclopropylethan-1-one, yielding a 69% isolated product as an orange solid . The dihydrochloride salt form (CAS 1306604-85-2, molecular weight 241.16 g/mol) is also commercially available and used in pharmaceutical research .

Structurally, the cyclopropyl group confers rigidity and metabolic stability, while the piperazine moiety enhances solubility and enables interactions with biological targets, such as neurotransmitter receptors . This compound serves as a key intermediate in synthesizing benzo[d]thiazole derivatives and nitrobenzoate esters .

Properties

IUPAC Name |

1-cyclopropyl-2-piperazin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c12-9(8-1-2-8)7-11-5-3-10-4-6-11/h8,10H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNOLOEMYAQRUET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)CN2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one can be synthesized through several synthetic routes. One common method involves the reaction of cyclopropylmethylamine with chloroacetyl chloride to form cyclopropylmethylaminoacetyl chloride, which is then reacted with piperazine to yield the desired compound. The reaction conditions typically require anhydrous conditions and the use of a suitable solvent such as dichloromethane.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can produce amines or alcohols.

Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one, also known by its CAS number 1306604-85-2, is a compound that has garnered attention in various scientific research applications, particularly in pharmacology and medicinal chemistry. This article explores its applications, supported by data tables and case studies from diverse and verified sources.

Inhibitory Activity

This compound has been studied for its potential as an inhibitor of various enzymes and receptors. Notably, it has shown promise in inhibiting N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which is involved in the biosynthesis of bioactive lipids.

Case Study: NAPE-PLD Inhibition

A study indicated that derivatives of this compound could effectively inhibit NAPE-PLD, leading to decreased levels of anandamide in neuronal cells. This inhibition was associated with significant behavioral changes in animal models, suggesting potential applications in treating mood disorders and anxiety .

Cancer Research

The compound has also been investigated for its effects on cancer cell lines, particularly in inhibiting poly(ADP-ribose) polymerase (PARP) activity. PARP inhibitors are a class of drugs used in cancer therapy, especially for cancers with BRCA mutations.

Case Study: PARP Inhibition

In a study involving various derivatives, including those related to this compound, compounds demonstrated significant inhibition of PARP1 activity, enhancing apoptosis in breast cancer cells . The lead compound showed an IC50 value comparable to established PARP inhibitors like Olaparib.

Neuropharmacology

Research has highlighted the potential neuropharmacological applications of this compound due to its ability to modulate neurotransmitter systems. It may act on serotonin receptors, which are implicated in various psychiatric disorders.

Case Study: Behavioral Effects

In vivo studies have suggested that compounds similar to this compound can alter emotional behaviors in mice, indicating potential therapeutic effects for anxiety and depression .

Synthesis and Derivatives

The synthesis of this compound involves standard organic synthesis techniques, often starting from commercially available piperazine derivatives. The ability to modify the piperazine ring allows for the development of various analogs with potentially enhanced pharmacological profiles.

Synthesis Overview

| Step | Description |

|---|---|

| Starting Materials | Piperazine derivatives |

| Reagents | Cyclopropyl ketones |

| Conditions | Standard organic synthesis conditions |

Mechanism of Action

The mechanism by which 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one exerts its effects involves its interaction with molecular targets and pathways in biological systems. The compound may act as an agonist or antagonist at specific receptors, modulating various physiological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Reactivity :

- The phenylsulfonyl and phenylthio derivatives exhibit higher yields (88–90%) compared to the piperazinyl compound (69%), likely due to better leaving-group properties in nucleophilic substitutions .

- The piperazinyl group’s basicity facilitates salt formation (e.g., dihydrochloride), enhancing pharmaceutical applicability .

Optical Activity: Reduction of 1-cyclopropyl-2-(phenylsulfonyl)ethan-1-one yields enantiomerically enriched alcohols (up to 99.2% ee), highlighting its utility in asymmetric synthesis . In contrast, the piperazinyl analogue lacks reported enantiomeric resolution, suggesting divergent applications in chiral vs. non-chiral contexts .

Biological Relevance :

- Piperazine derivatives are prominent in CNS drug design (e.g., antipsychotics) due to their dopamine receptor affinity .

- The pyrimidinyl and thiophene analogues (Table 1) demonstrate expanded applications in kinase inhibition and antimicrobial research .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison

| Compound Name | Melting Point (°C) | Solubility | Stability | Notable Derivatives |

|---|---|---|---|---|

| 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one | - | Moderate in DCM | Stable at RT | Dihydrochloride salt (hygroscopic) |

| 1-Cyclopropyl-2-(phenylsulfonyl)ethan-1-one | 57–58 | Low in H₂O | Air-stable | Chiral alcohols (high ee) |

| 1-Cyclopropyl-2-(phenylthio)ethan-1-one | - | High in EtOAc | Light-sensitive | Enantiomerically enriched alcohols |

Biological Activity

1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one is a compound of growing interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The compound has been noted for its ability to modulate the activity of G-protein coupled receptors (GPCRs), particularly those involved in inflammatory responses and cancer progression .

Therapeutic Applications

This compound has been investigated for several therapeutic applications, including:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit significant efficacy against certain cancer cell lines, particularly breast cancer cells. In vitro assays have shown that it can inhibit the catalytic activity of poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair mechanisms in cancer cells .

- Neurological Disorders : Its potential role as a modulator in neuropharmacology is being explored, with implications for conditions such as Alzheimer's disease and other neurodegenerative disorders .

Anticancer Activity

A study highlighted the efficacy of this compound derivatives against human breast cancer cells. The compound demonstrated an IC50 value comparable to established PARP inhibitors, indicating its potential as a lead compound for drug development in oncology .

Neuropharmacological Effects

Research into the neurological effects of this compound has indicated possible benefits in modulating neurotransmitter systems. For instance, compounds with similar piperazine structures have shown promise in enhancing cognitive function and reducing neuroinflammation .

Table 1: Biological Activity Summary of this compound

| Activity Type | Target | IC50 Value | Reference |

|---|---|---|---|

| Anticancer | PARP | 18 μM | |

| Neuroprotection | Unknown | Not determined | |

| GPCR Modulation | CXCR3 | Not determined |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound can provide insights into optimizing its biological activity. Modifications to the piperazine ring and cyclopropyl group have been explored to enhance potency and selectivity against specific targets.

Table 2: SAR Insights

| Modification | Effect on Activity | Comments |

|---|---|---|

| Cyclopropyl Group | Increased potency against PARP | Enhances binding affinity |

| Piperazine Substituents | Variable effects | Depends on substitution pattern |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.